Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid
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Overview
Description
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a compound used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function during peptide synthesis. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a series of reactions starting from the corresponding amino acid. The amino acid is first protected with the Fmoc group using reagents such as Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA). The tert-butyl group is introduced via alkylation reactions using tert-butyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is widely used in solid-phase peptide synthesis. The Fmoc group allows for the stepwise construction of peptides by protecting the amino group during coupling reactions .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. These peptides can help in studying protein-protein interactions and enzyme activities.
Medicine
In medicine, peptides synthesized using this compound can be used as therapeutic agents. These peptides can act as drugs for treating diseases such as cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials. These materials can have applications in drug delivery systems, biomaterials, and nanotechnology.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(s)-3-amino-2-(4-methyl)benzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(4-ethyl)benzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(4-isopropyl)benzyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where such properties are desired .
Properties
Molecular Formula |
C29H31NO4 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(2S)-2-[(4-tert-butylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H31NO4/c1-29(2,3)21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 |
InChI Key |
YJKSTRQYRGWPHK-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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